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Introduction
JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the c-

Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell

proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the

development and progression of various cancers.[4] Preclinical evaluation of novel therapeutic

agents like JNJ-38877605 typically involves in vivo studies in multiple species to assess safety,

tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). While extensive research on

JNJ-38877605 has highlighted species-specific metabolic profiles leading to renal toxicity in

humans and rabbits, initial preclinical studies in canines demonstrated a favorable safety

profile.[5][6]

These application notes provide a detailed, representative experimental protocol for conducting

in vivo safety and pharmacokinetic studies of JNJ-38877605 in canines, based on established

practices for preclinical evaluation of small molecule kinase inhibitors.

c-Met Signaling Pathway and JNJ-38877605
Mechanism of Action
The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). Upon HGF

binding, c-Met dimerizes and autophosphorylates, creating docking sites for various
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downstream signaling proteins. This activation triggers multiple intracellular signaling cascades,

including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation,

and survival.

JNJ-38877605 acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and

preventing its phosphorylation. This blockade of the initial activation step effectively inhibits all

downstream signaling, leading to anti-tumor activity in c-Met dependent cancer models.
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Caption: JNJ-38877605 inhibits c-Met signaling.

Experimental Protocols
Canine Safety and Tolerability Study
Objective: To determine the safety, tolerability, and maximum tolerated dose (MTD) of orally

administered JNJ-38877605 in healthy beagle dogs.

Methodology:
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Animal Model: Healthy, purpose-bred male and female beagle dogs, 9-12 months of age,

weighing 8-12 kg. Animals are acclimated for at least two weeks prior to the study.

Housing: Animals are housed in individual pens in a climate-controlled environment with a

12-hour light/dark cycle. Standard canine diet and water are provided ad libitum.

Dose Escalation: A standard 3+3 dose escalation design is employed. Cohorts of 3 dogs

receive escalating doses of JNJ-38877605 once daily for 28 days. Dosing is initiated at a

level determined from rodent toxicology studies and escalated in subsequent cohorts until

dose-limiting toxicities (DLTs) are observed.

Drug Formulation and Administration: JNJ-38877605 is formulated as a suspension in a

suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage.

Monitoring and Sample Collection:

Clinical Observations: Daily cage-side observations for general health, behavior, and any

signs of toxicity.

Body Weight: Recorded weekly.

Food Consumption: Monitored daily.

Hematology and Clinical Chemistry: Blood samples are collected at baseline, and then

weekly throughout the study.

Pharmacokinetics: Blood samples for PK analysis are collected at pre-dose, and at 0.5, 1,

2, 4, 8, and 24 hours post-dose on Day 1 and Day 28.

Terminal Procedures: At the end of the 28-day dosing period, animals undergo a full

necropsy with histopathological evaluation of all major organs.
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Caption: Workflow for canine safety and tolerability study.

Pharmacokinetic Analysis
Objective: To characterize the single-dose and steady-state pharmacokinetic profile of JNJ-

38877605 and its major metabolites in canines.

Methodology:

Sample Processing: Blood samples are collected in tubes containing an appropriate

anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored

at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of JNJ-38877605 and its metabolites are

determined using a validated liquid chromatography-tandem mass spectrometry (LC-
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MS/MS) method.

Pharmacokinetic Parameters: The following PK parameters are calculated using non-

compartmental analysis:

Maximum plasma concentration (Cmax)

Time to maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Terminal half-life (t1/2)

Clearance (CL)

Volume of distribution (Vd)

Data Presentation
Table 1: Representative Pharmacokinetic Parameters of
JNJ-38877605 in Beagle Dogs (Single Oral Dose)

Dose (mg/kg) Cmax (ng/mL) Tmax (hr)
AUC (0-24h)
(ng*hr/mL)

t1/2 (hr)

10 500 ± 120 2.0 ± 0.5 4500 ± 900 6.5 ± 1.2

30 1600 ± 350 2.5 ± 0.8 15000 ± 2800 7.1 ± 1.5

100 4800 ± 980 2.2 ± 0.6 49000 ± 8500 7.8 ± 1.8

Data are presented as mean ± standard deviation and are hypothetical, based on typical small

molecule inhibitor profiles.

Table 2: Summary of Safety Findings in a 28-Day Canine
Study
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Dose Group
(mg/kg/day)

Notable
Clinical Signs

Changes in
Body Weight

Key
Hematology
Findings

Key Clinical
Chemistry
Findings

Vehicle Control None Normal gain
Within normal

limits

Within normal

limits

10 None Normal gain
Within normal

limits

Within normal

limits

30
Occasional mild

lethargy

Slight decrease

in first week,

then stable

Within normal

limits

Within normal

limits

100 (MTD)

Lethargy,

decreased

appetite

~5% weight loss
Mild, reversible

neutropenia

Mild, reversible

elevation in ALT

Findings are representative and based on general observations in preclinical canine toxicology

studies of kinase inhibitors.

Conclusion
The preclinical evaluation of JNJ-38877605 in canines is a critical step in understanding its

safety and pharmacokinetic profile. The protocols outlined here provide a framework for

conducting these studies in a systematic and reproducible manner. It is important to note that

while dogs did not exhibit the renal toxicity seen in other species due to differences in

metabolism, these studies are essential for identifying other potential on-target or off-target

toxicities and for establishing a safe starting dose for first-in-human clinical trials. The favorable

safety profile in dogs, as reported in the literature, underscores the importance of multi-species

preclinical testing to understand the full pharmacological and toxicological characteristics of a

novel drug candidate.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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